Carbon Impurity in GaN Films: Gallium Diethylamide vs. Gallium Dimethylamide
Direct pyrolysis of the dimer [Ga(NEt2)3]2 at 600 °C for 4 hours under Ar results in a GaN film with a substantial carbon impurity of 11 mass% [1]. In contrast, a low-temperature ALD process using tris(dimethylamido)gallium(III) (Ga(NMe2)3) with NH3 plasma yields GaN films with a significantly lower carbon content of 2.8 at% [2]. While these values are derived from different experimental setups (pyrolysis vs. ALD), they highlight a fundamental difference in the carbon elimination efficiency between the two amide precursors.
| Evidence Dimension | Carbon Impurity in Deposited GaN Film |
|---|---|
| Target Compound Data | 11 mass% carbon |
| Comparator Or Baseline | Tris(dimethylamido)gallium(III) (Ga(NMe2)3): 2.8 at% carbon |
| Quantified Difference | The target compound results in a carbon impurity level that is several times higher (in comparable units) when used without an additional nitrogen source. |
| Conditions | Target: Pyrolysis at 600 °C, 4h under Ar. Comparator: ALD with NH3 plasma at 130-250 °C. |
Why This Matters
This data is crucial for procurement decisions as it indicates that gallium diethylamide requires a co-reactant like NH3 or an ammonolysis pre-treatment step to achieve low carbon film purity, differentiating its process integration requirements from other amide precursors.
- [1] Koyama, S., Sugahara, Y., & Kuroda, K. (1997). Pyrolytic Preparation of Gallium Nitride From [Ga(NEt2)3]2 and its Ammonolysis Compound. MRS Online Proceedings Library, 468, 179-184. View Source
- [2] Rouf, P., O'Brien, N., Samii, R., & Pedersen, H. (2020). Atomic Layer Epitaxy of GaN Directly on 4H-SiC using Ga–N Bonded Precursors. ALD2020 Session AA-WeM Abstract. View Source
